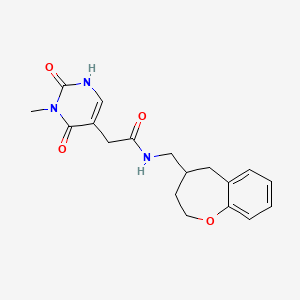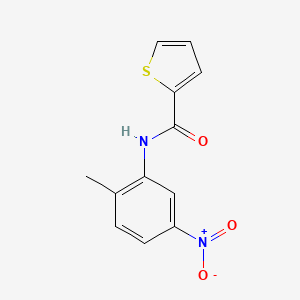![molecular formula C16H16N2O5 B5682797 N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5682797.png)
N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide, also known as NSC 710464, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a variety of methods and has been studied extensively for its mechanism of action, physiological effects, and limitations in laboratory experiments. In
作用機序
N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide 710464 inhibits the activity of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in the synthesis of cholesterol esters. By inhibiting ACAT activity, N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide 710464 reduces the levels of cholesterol esters in cells, which has been shown to inhibit cancer cell growth and amyloid-beta peptide aggregation.
Biochemical and Physiological Effects:
N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide 710464 has been shown to reduce the levels of cholesterol esters in cancer cells, which has been linked to the inhibition of cancer cell growth. Additionally, N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide 710464 has been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease. However, the physiological effects of N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide 710464 on normal cells and tissues are not well understood.
実験室実験の利点と制限
One advantage of N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide 710464 is its ability to sensitize cancer cells to radiation therapy and chemotherapy. Additionally, N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide 710464 has been shown to inhibit the aggregation of amyloid-beta peptides, which is a promising target for the treatment of Alzheimer's disease. However, one limitation of N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide 710464 is its potential toxicity, as it has been shown to induce cell death in some normal cells.
将来の方向性
For N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide 710464 include further studies on its mechanism of action, physiological effects, and toxicity in normal cells and tissues. Additionally, N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide 710464 could be studied for its potential use in combination therapy with other anticancer drugs or radiation therapy. Furthermore, N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide 710464 could be studied for its potential use in the treatment of other diseases, such as atherosclerosis or diabetes, which are also linked to cholesterol metabolism.
合成法
N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide 710464 can be synthesized using a variety of methods, including the reaction between 2-furylboronic acid and 4-morpholinylcarbonyl chloride, followed by reaction with furan-2-carbaldehyde. Another method involves the reaction between 2-furylboronic acid and 4-morpholinylcarbonyl isocyanate, followed by reaction with furan-2-carbaldehyde. Both methods have been reported to yield high purity N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide 710464.
科学的研究の応用
N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide 710464 has been studied extensively for its potential use in cancer research. Studies have shown that N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide 710464 inhibits the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide 710464 has been shown to sensitize cancer cells to radiation therapy and chemotherapy. Furthermore, N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide 710464 has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
特性
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-15(14-4-2-8-23-14)17-13(11-12-3-1-7-22-12)16(20)18-5-9-21-10-6-18/h1-4,7-8,11H,5-6,9-10H2,(H,17,19)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKMUPYRJOUFBP-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-1-(furan-2-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-ethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5682718.png)
![ethyl 7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5682720.png)
![5-{3-[(diethylamino)carbonyl]phenyl}thiophene-2-carboxamide](/img/structure/B5682722.png)

![6-fluoro-4-[4-(methylsulfonyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B5682736.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5682759.png)
![1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5682767.png)
![N'-((3S*,4R*)-1-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5682779.png)
![2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5682787.png)
![1-[2-(trifluoromethyl)benzyl]azepan-2-one](/img/structure/B5682801.png)
![3-(4-fluorophenyl)-6-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]pyridazine](/img/structure/B5682802.png)
![N-(4-chlorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5682812.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine](/img/structure/B5682822.png)
